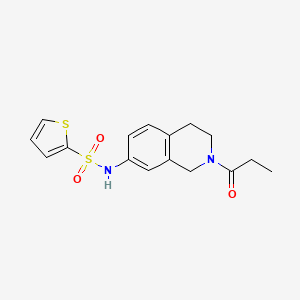

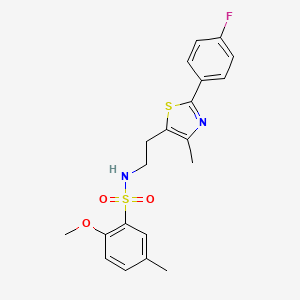

![molecular formula C13H12N2OS B2692789 6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole CAS No. 952958-64-4](/img/structure/B2692789.png)

6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole” is a complex organic compound that belongs to the class of imidazole and thiazole derivatives . These classes of compounds are known for their diverse biological activities and are often used in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives often involves catalyst-free procedures under microwave irradiation . The transformation provides rapid access to functionalized imidazo[2,1-b]thiazoles under mild transition-metal-free conditions . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazole ring fused with a thiazole ring . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Imidazo[2,1-b][1,3]thiazole derivatives have been reported to exhibit various biological activities, which could be attributed to their chemical reactivity . For instance, they have been found to exhibit cytotoxic activity on different types of cancer cells .Scientific Research Applications

Anti-inflammatory Applications

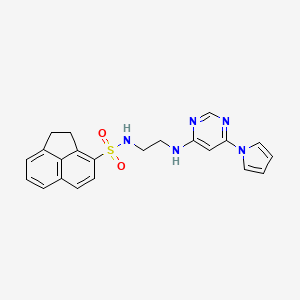

One study reported the synthesis of 6-(hydroxyphenyl)imidazo[2,1-b]thiazoles, related to levamisole, from the corresponding methoxy derivatives. These compounds were tested on in vitro neutrophil activation, demonstrating significant inhibitory effects on locomotion induced by chemoattractants, superoxide generation, and lysozyme degranulation triggered by agonists, in some cases more potent than the parent compound (Andreani et al., 2000).

Anticancer and Cytotoxic Activity

Research into novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, designed and synthesized based on the optimization of a virtual screening hit compound, demonstrated cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. One compound showed potential as an inhibitor against MDA-MB-231 with a low IC50 value, indicating potent cytotoxic activity and selectivity (Ding et al., 2012).

Antimicrobial and Antituberculosis Activity

Several studies have synthesized and evaluated the antimicrobial and antituberculosis activities of imidazo[2,1-b]thiazole derivatives. Compounds have been found to exhibit promising antimicrobial activities against various bacterial and fungal strains. Additionally, certain derivatives showed potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv, with minimal inhibitory concentration (MIC) values indicating strong inhibitory effects (Güzeldemirci & Küçükbasmacı, 2010).

Green Synthesis and Biological Evaluation

The 'green' synthesis of novel derivatives targeting sterol 14α-demethylase (CYP51) for anti-TB activity has been explored, utilizing nano-MgO and ionic liquid media. This approach not only emphasizes the efficiency and eco-friendliness of the synthesis process but also highlights the potent inhibitory activity of the synthesized compounds against M. tuberculosis, with MIC values comparable to standard drugs (Anusha et al., 2015).

Future Directions

The future directions in the research of “6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .

properties

IUPAC Name |

6-(2-methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c1-9-3-4-12(16-2)10(7-9)11-8-15-5-6-17-13(15)14-11/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSTXZQDNJWBGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

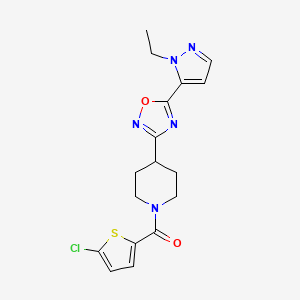

![Cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride](/img/structure/B2692710.png)

![2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane](/img/structure/B2692713.png)

![2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2692714.png)

![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2692715.png)

![2-[4-[(N-Cyano-2-fluoro-5-methylanilino)methyl]-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B2692717.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide](/img/structure/B2692721.png)

![N-[(6-Morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2692723.png)

![(E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2692729.png)